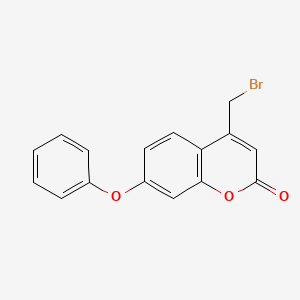

![molecular formula C33H22OS2 B14224364 3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl- CAS No. 583886-86-6](/img/structure/B14224364.png)

3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- is a complex organic compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- typically involves the condensation of naphthol derivatives with propargyl alcohols in the presence of a catalyst. One common method includes heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach involves grinding a mixture of propargyl alcohol, naphthol, TsOH, and silica gel at room temperature, although this method yields lower amounts of the desired product .

Industrial Production Methods

For industrial-scale production, ball-milling with catalytic InCl3 has been shown to produce naphthopyrans in excellent yields with minimal side products . This method is advantageous as it excludes the need for a Brønsted acid catalyst, making it suitable for constructing naphthopyrans with acid-sensitive functional groups.

Analyse Chemischer Reaktionen

Types of Reactions

3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- undergoes various chemical reactions, including:

Photochromic Reactions: Upon UV irradiation, the compound can convert from a closed form to colored isomers, such as transoid-cis and transoid-trans forms.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less documented.

Substitution Reactions: Substituents on the naphthopyran ring can be modified to tune its properties, such as color and fading kinetics.

Common Reagents and Conditions

UV Light: Used to induce photochromic reactions.

Catalysts: β-cyclodextrin hydrate, InCl3, and TsOH are commonly used in the synthesis.

Major Products

The major products of these reactions are typically colored isomers, such as merocyanine dyes, which exhibit different colors and fading rates depending on the substituents and reaction conditions .

Wissenschaftliche Forschungsanwendungen

3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- has several scientific research applications:

Materials Science: Used in the development of mechanochromic materials that change color under mechanical stress.

Photochemistry: Employed in the study of photochromic reactions and the development of photochromic lenses.

Polymer Chemistry: Incorporated into polymer networks to create stress-responsive materials.

Wirkmechanismus

The mechanism of action for 3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- primarily involves photoinduced ring-opening reactions. Upon exposure to UV light, the compound undergoes a transition from a closed form to colored isomers through a 6π electrocyclic ring-opening process . This process involves the formation of transient species, such as excited singlet and triplet states, which eventually lead to the formation of long-lived colored photoproducts .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Exhibits similar photochromic properties but lacks the bithiophen substituent.

3-Phenyl-3-[3-methylbenzothiophene-2-yl]-3H-naphtho[2,1-b]pyran: Another naphthopyran derivative with different substituents that affect its photochromic behavior.

Uniqueness

The presence of the bithiophen substituent in 3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- enhances its photochromic properties, making it more responsive to UV light and allowing for more precise tuning of its color and fading kinetics . This makes it particularly valuable in applications requiring high sensitivity and specificity, such as stress sensing in polymeric materials .

Eigenschaften

CAS-Nummer |

583886-86-6 |

|---|---|

Molekularformel |

C33H22OS2 |

Molekulargewicht |

498.7 g/mol |

IUPAC-Name |

3,3-diphenyl-8-(5-thiophen-2-ylthiophen-2-yl)benzo[f]chromene |

InChI |

InChI=1S/C33H22OS2/c1-3-8-25(9-4-1)33(26-10-5-2-6-11-26)20-19-28-27-15-13-24(22-23(27)14-16-29(28)34-33)30-17-18-32(36-30)31-12-7-21-35-31/h1-22H |

InChI-Schlüssel |

YIFPQKUHABXUKN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC(=C4)C5=CC=C(S5)C6=CC=CS6)C7=CC=CC=C7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)

![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)

![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)

![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)

![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)